molecular formula C11H10BrN3OS B8558776 3-Methyl-5-bromo-6-(4-pyridyl)-2-methylthio-4(3h)-pyrimidinone

3-Methyl-5-bromo-6-(4-pyridyl)-2-methylthio-4(3h)-pyrimidinone

Cat. No. B8558776
M. Wt: 312.19 g/mol
InChI Key: IYDAKZXNCPSTAX-UHFFFAOYSA-N
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Patent
US06420385B1

Procedure details

3-Methyl-6-(4-pyridyl)-2-methylthio-4(3H)-pyrimidinone (1.00 g 4.29 mmol) was dispersed in acetic acid (24 ml) and to the clear solution Bromine (0.5 ml, 1.5 g 9.38 mmol) was added. The reaction mixture stirred at room temperature for 24 h. The mixture was concentrated and the residue was co-evaporated with toluene until all bromine is removed. The crude compound is ready to use in next step. MS(m/z): 312 and 314. C10H11BrN3OS requir. 311 and 313. 1H-NMR(DMSO-d6):d 8.75 (m, 2H, pyridyl) 8.19 (m, 2H, pyridyl), 3.67 (s, 3H, N—CH3), 2.80 (s, 3H, S—CH3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[C:5]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:4]=[C:3]1[S:15][CH3:16].[Br:17]Br>C(O)(=O)C>[CH3:1][N:2]1[C:7](=[O:8])[C:6]([Br:17])=[C:5]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:4]=[C:3]1[S:15][CH3:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1C(=NC(=CC1=O)C1=CC=NC=C1)SC
Name
Quantity
0.5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
is removed

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CN1C(=NC(=C(C1=O)Br)C1=CC=NC=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.